Physicochemical Profiling and Synthetic Utility of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in Medicinal Chemistry
Physicochemical Profiling and Synthetic Utility of 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol in Medicinal Chemistry
As a Senior Application Scientist, I approach molecular design by evaluating both the physicochemical robustness and the synthetic tractability of structural motifs. The compound 2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol (hereafter referred to as TMSE ) serves as an exemplary bifunctional building block in modern drug discovery.
TMSE integrates a privileged 1,3-thiazole ring—a heterocycle known for its capacity to engage in1[1]—with a flexible thioether linkage and a terminal primary alcohol. This specific architecture is highly valuable for Fragment-Based Drug Discovery (FBDD) and the construction of complex linker systems, such as those utilized in Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical Properties & Structural Causality
To leverage TMSE effectively, we must first establish its physicochemical baseline. The structural components of TMSE dictate its behavior in biological systems and organic solvents. The table below summarizes the quantitative parameters, emphasizing the causality between molecular structure and drug-like properties.
| Property | Value | Structural Causality & Implication |
| Molecular Formula | C₆H₉NOS₂ | - |
| Molecular Weight | 175.27 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) as it strictly adheres to the Rule of Three (< 300 Da). |
| Calculated LogP (cLogP) | ~0.95 | The lipophilic thiazole is perfectly counterbalanced by the polar hydroxyl group, yielding an optimal balance for aqueous solubility and lipid partitioning. |
| Topological Polar Surface Area | 86.6 Ų | Falls well below the 90 Ų threshold, indicating excellent predicted passive membrane permeability. |
| H-Bond Donors (HBD) | 1 | The terminal primary hydroxyl group provides a single, strong, and highly directional hydrogen bond donor. |
| H-Bond Acceptors (HBA) | 4 | The thiazole nitrogen, oxygen, and two sulfur atoms facilitate multivalent target binding and solvent interactions. |
| Rotatable Bonds | 4 | Provides high conformational flexibility, making it an ideal spacer in linker chemistry without inducing severe entropic penalties. |
Mechanistic Applications in Drug Development
The strategic inclusion of a thioether bond in TMSE is not merely a structural spacer; it is a highly functional element. In the context of targeted protein degradation, thioether linkages have been successfully employed to connect target-binding ligands with E3 ligase recruiters (e.g., VHL or CRBN) to form 2[2].
Furthermore, the thioether moiety can be engineered into3, where it undergoes selective cleavage or oxidation in the presence of tumor-associated reactive oxygen species (ROS)[3]. Recent advancements also demonstrate that oligo(thioether amide) constructs 4 of peptide-based protein degraders[4].
Logical workflow for incorporating the TMSE scaffold into a PROTAC linker architecture.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Every protocol includes built-in analytical checkpoints to confirm success before proceeding to the next step, eliminating downstream failures caused by upstream errors.
Protocol 1: Synthesis and Isolation of TMSE
This protocol utilizes a classic Sₙ2 nucleophilic substitution.
-
Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the highly nucleophilic thiol group of 2-mercaptoethanol without ionizing the alcohol, preventing unwanted etherification. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the solvation shell from the thiolate anion, drastically accelerating the Sₙ2 attack on the electrophilic 2-(chloromethyl)-1,3-thiazole.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-mercaptoethanol (1.1 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to ensure complete thiolate formation.
-
Substitution: Add 2-(chloromethyl)-1,3-thiazole (1.0 eq) dropwise over 10 minutes to control the exothermic reaction. Stir at room temperature for 4 hours.
-
Workup: Quench the reaction with distilled water and extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexane:EtOAc gradient).
Self-Validating Checkpoints:
-
Checkpoint 1 (Reaction Completion): TLC (Hexane:EtOAc 1:1) must show the complete disappearance of the UV-active 2-(chloromethyl)-1,3-thiazole spot.
-
Checkpoint 2 (Mass Identity): LC-MS of the crude mixture must confirm the target mass with a dominant [M+H]⁺ peak at m/z 176.0.
-
Checkpoint 3 (Structural Purity): ¹H NMR must confirm the disappearance of the -SH proton (~1.5 ppm) and show the correct integration of the newly formed thioether methylene bridge.
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask LC-MS
This protocol determines the partition coefficient following the gold standard.
-
Causality: The Shake-Flask method provides true thermodynamic equilibrium data. LC-MS/MS is utilized instead of UV-Vis for quantification to guarantee absolute specificity, ensuring that trace impurities do not artificially skew the LogP calculation.
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.
-
Sample Preparation: Dissolve TMSE in the pre-saturated PBS phase to a final concentration of 100 µM.
-
Partitioning: In a sealed glass vial, combine 1 mL of the TMSE-PBS solution with 1 mL of pre-saturated n-octanol.
-
Equilibration: Shake the vial at 100 rpm on an orbital shaker for 24 hours at a constant 25°C.
-
Separation: Centrifuge the mixture at 3,000 rpm for 15 minutes to achieve a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the TMSE concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).
Self-Validating Checkpoints:
-
Checkpoint 1 (Mass Balance Recovery): The calculated mass of TMSE in the octanol phase plus the mass in the aqueous phase must equal the initial input mass (±5%). A failure here indicates compound precipitation or adsorption to the glass vial.
-
Checkpoint 2 (Ratio Independence): The experiment must be run in triplicate using varying octanol:water volume ratios (1:1, 1:2, and 2:1). The resulting LogP values must have a standard deviation of < 0.1 units, confirming that true thermodynamic equilibrium was achieved.
References
-
Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application Source: National Institutes of Health (NIH) URL:[Link]
-
Multi-stimuli activated PROTAC prodrug for controlled protein degradation with enhanced therapeutic effects Source: National Institutes of Health (NIH) / European Journal of Medicinal Chemistry URL:[Link]
-
Cell penetrating oligo(thioether amide)s enable enhanced intracellular delivery and activity of peptide-based protein degraders Source: American Chemical Society (ACS) / Digitell URL:[Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD / ACRI URL:[Link]
Sources
- 1. Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Multi-stimuli activated PROTAC prodrug for controlled protein degradation with enhanced therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell penetrating oligo(thioether amide)s enable enhanced intracellular delivery and activity of peptide-based protein degraders - American Chemical Society [acs.digitellinc.com]
